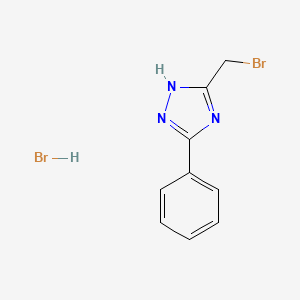

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide

Description

Properties

Molecular Formula |

C9H9Br2N3 |

|---|---|

Molecular Weight |

319.00 g/mol |

IUPAC Name |

5-(bromomethyl)-3-phenyl-1H-1,2,4-triazole;hydrobromide |

InChI |

InChI=1S/C9H8BrN3.BrH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H |

InChI Key |

CVULYAKGJCMKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Phenyl-Substituted Precursors

One common approach to synthesize the 5-phenyl-1,2,4-triazole core is via cyclization reactions starting from hydrazine derivatives and phenyl-substituted nitriles or amidines. This method allows for the selective construction of the triazole ring with the phenyl group at the 5-position.

- Reaction conditions: Typically involves heating hydrazine hydrate with phenyl-substituted nitriles under acidic or neutral conditions to promote cyclization.

- Advantages: High regioselectivity for the 5-phenyl substitution.

- Limitations: Requires careful control of reaction parameters to avoid side reactions.

Bromomethylation of 5-Phenyl-4H-1,2,4-triazole

After obtaining the 5-phenyl-1,2,4-triazole, bromomethylation at the 3-position can be achieved by:

- Direct bromomethylation: Reaction with bromomethylating agents such as bromomethyl bromide or via formaldehyde and hydrobromic acid.

- Radical bromination: Using N-bromosuccinimide (NBS) under radical conditions to selectively brominate the methyl group at the 3-position if a methyl precursor is present.

- Alkylation: Using 3-bromomethyl-1,2,4-triazole intermediates in nucleophilic substitution reactions.

Formation of Hydrobromide Salt

The hydrobromide salt is usually obtained by:

- Treating the free base triazole derivative with hydrobromic acid in an appropriate solvent (e.g., ethanol or acetonitrile).

- Crystallization or precipitation of the hydrobromide salt to improve stability and purity.

Representative Experimental Procedures and Data

The following table summarizes key experimental data from documented preparations of structurally related bromomethylated 1,2,4-triazoles, highlighting reaction conditions, yields, and purification methods. While direct literature on 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide is limited, analogous compounds provide valuable insights.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

Typical ^1H NMR signals for the triazole proton appear as singlets near δ 8.3–8.5 ppm. Aromatic protons from the phenyl group resonate between δ 7.3–7.7 ppm. Bromomethyl protons typically appear as singlets or doublets depending on substitution pattern near δ 4.5–5.0 ppm.Mass Spectrometry (MS):

Molecular ion peaks correspond to the brominated triazole molecular weight, with characteristic isotopic patterns due to bromine (m/z values consistent with Br isotopes).Melting Point (mp):

Reported melting points for related compounds range from 67 °C to 70 °C indicating crystalline purity.

Critical Analysis of Preparation Methods

Copper-Catalyzed Coupling Reactions:

These provide high regioselectivity and moderate to good yields (up to 72.6%) for introducing phenyl groups on brominated triazoles. The use of cesium carbonate as a base and dimethyl sulfoxide as solvent at elevated temperatures under inert atmosphere is common. The main limitation is the long reaction times (20–36 hours).Alkylation with Bromomethyl Precursors:

Alkylation reactions using bromomethyl derivatives and triazole nucleophiles provide direct access to bromomethyl-substituted triazoles but often suffer from lower yields (20–23%) and require careful temperature control (ice cooling) to minimize side reactions.Bromomethylation via Formaldehyde and Hydrobromic Acid:

This classical method is less documented for this specific compound but remains a versatile approach for introducing bromomethyl groups on heterocycles. It requires optimization to avoid overbromination or polymerization.Hydrobromide Salt Formation:

Conversion to hydrobromide salts enhances compound stability and crystallinity, facilitating purification and handling.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | CuI, Cs2CO3, DMSO, 100 °C, inert atmosphere | 34–73 | High selectivity, moderate yield | Long reaction time, costly catalysts |

| Alkylation with Bromomethyl | K2CO3, DMF, ice cooling, bromomethyl halide | 20–23 | Direct bromomethylation | Low yield, side reactions |

| Bromomethylation (Classical) | Formaldehyde + HBr, reflux | Variable | Simple reagents | Requires optimization |

| Hydrobromide Salt Formation | HBr treatment, crystallization | N/A | Improves stability and purity | Additional step |

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced triazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce triazole oxides.

Scientific Research Applications

3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Key Observations:

- Halogen Positioning : Bromine at C-3 (target compound) enhances electrophilic reactivity compared to bromine at aryl positions (e.g., 5-(3-bromophenyl) in ).

- Functional Groups : The hydrobromide salt in the target compound improves aqueous solubility versus neutral analogues like 3-bromo-1-methyl-1H-1,2,4-triazole .

- Biological Activity: Thiol- or phenol-containing derivatives (e.g., ) exhibit enhanced antimicrobial or chelating properties compared to the target compound’s bromomethyl group.

Stability Considerations:

Biological Activity

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Name: 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide

- CAS Number: Not specified in the sources

- Molecular Formula: C₉H₈Br₂N₄

- Molecular Weight: Not explicitly stated in the sources

Biological Activity

The biological activity of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is primarily characterized by its antifungal and antibacterial properties. The compound's structure suggests potential interactions with biological macromolecules, which may lead to its observed effects.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal activity. In particular, compounds similar to 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole have been shown to inhibit the growth of various fungal strains. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Antibacterial Activity

Triazole compounds have also demonstrated antibacterial properties. The presence of the bromomethyl group may enhance the lipophilicity of the molecule, allowing for better penetration into bacterial membranes. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes.

The mechanisms through which 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the synthesis of essential biomolecules.

- Membrane Disruption : By altering membrane integrity, it can lead to cell lysis in susceptible organisms.

- Interference with Nucleic Acid Synthesis : Some triazoles are known to disrupt DNA and RNA synthesis pathways.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Antifungal Efficacy Study :

- A study tested various triazole derivatives against Candida species and found that compounds with similar structures exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

- Antibacterial Activity Assessment :

- Another research focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain triazoles showed MIC values as low as 16 µg/mL against resistant strains.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of thiourea derivatives with brominated intermediates. For example, refluxing precursors in ethanol under TLC monitoring (7 hours) yields intermediates, followed by hydrobromide salt formation . Microwave-assisted synthesis (e.g., 100–120 W, 5–10 minutes) can improve reaction efficiency for triazole derivatives, reducing side products . Optimization requires adjusting solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave), and stoichiometry of brominating agents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : and NMR confirm substitution patterns (e.g., bromomethyl at C3, phenyl at C5) and hydrobromide salt formation via shifts near δ 4.5–5.0 ppm for CHBr .

- IR : Stretching frequencies for C-Br (550–650 cm) and triazole ring (1450–1600 cm) validate structural integrity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.24 for CHBrN) confirm molecular weight .

Q. How can researchers design initial biological activity screenings for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi, with positive controls like ciprofloxacin .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Target triazole-sensitive enzymes like acetylcholinesterase or α-glucosidase using spectrophotometric methods .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural elucidation?

SC-XRD provides definitive bond lengths/angles (e.g., C-Br: ~1.9 Å, triazole ring planarity) and confirms hydrobromide salt formation via Br counterion positioning. For example, studies on similar bromophenyl triazoles show crystallographic R-factors < 0.05 and data-to-parameter ratios > 20 for high reliability .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., EGFR kinase PDB: 1M17). Focus on triazole’s hydrogen-bonding with active sites .

- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., bromomethyl as a reactive site) .

- ADMET Prediction : SwissADME or pkCSM models can estimate logP (lipophilicity) and CYP450 inhibition risks .

Q. How do substituent variations (e.g., bromomethyl vs. methyl) impact biological activity?

Comparative SAR studies reveal:

- Bromomethyl : Enhances electrophilicity for covalent binding (e.g., antimicrobial activity increases 2–4 fold vs. methyl analogs) .

- Phenyl at C5 : Improves π-π stacking with aromatic enzyme residues, critical for antifungal potency .

- Hydrobromide Salt : Increases solubility in polar solvents (e.g., water) but may reduce membrane permeability .

Q. How should researchers address contradictory data in biological activity across studies?

- Control Standardization : Ensure consistent microbial strains (e.g., ATCC standards) and assay conditions (pH, temperature) .

- Solubility Adjustments : Use DMSO/water mixtures (<1% DMSO) to avoid solvent interference .

- Dose-Response Curves : Calculate IC/EC values with 95% confidence intervals to validate potency claims .

Methodological Notes

- Synthetic Reproducibility : Always report exact stoichiometry (e.g., 1:1.05 for brominating agents) and monitor reactions via TLC/HPLC .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) and deposit crystallographic data in the Cambridge Structural Database .

- Ethical Compliance : Adhere to OECD guidelines for biological testing and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.